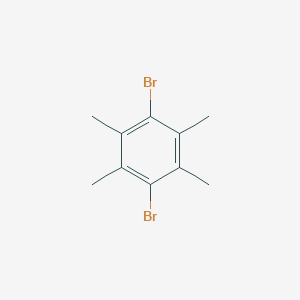

1,4-Dibromo-2,3,5,6-tetramethylbenzene

描述

Significance of Highly Substituted Aromatic Platforms in Contemporary Chemical Research

Highly substituted aromatic systems are fundamental building blocks in modern chemistry, serving as crucial scaffolds for a wide range of applications. These complex molecules, which include benzene (B151609) rings with multiple substituents, are pivotal in the development of pharmaceuticals, advanced materials, and natural products. scitechdaily.com The precise arrangement of different functional groups on an aromatic ring allows for the fine-tuning of a molecule's electronic, physical, and biological properties. For instance, polysubstituted aromatic rings are key components in approved drugs used to treat conditions ranging from Parkinson's disease to stomach ulcers. scitechdaily.com Researchers employ various synthetic strategies, such as coupling reactions, cyclizations, and carbon-hydrogen functionalization, to construct these intricate structures. scitechdaily.comnih.gov The development of novel methods to create polysubstituted aromatics remains an active area of research, as these platforms are essential for designing molecules with specific functions. researchgate.net

The Role of Halogenated Tetramethylbenzenes in Synthetic Chemistry

Within the broader category of substituted aromatics, halogenated tetramethylbenzenes represent a particularly valuable class of compounds for synthetic chemists. Tetramethylbenzenes, such as durene (1,2,4,5-tetramethylbenzene), provide a robust, methylated aromatic core. wikipedia.orgnih.gov The introduction of halogen atoms (e.g., bromine or chlorine) onto this core significantly enhances its synthetic utility. Halogens act as versatile functional handles, enabling a variety of subsequent chemical transformations. They can be readily replaced through nucleophilic aromatic substitution or used to form organometallic reagents, which are precursors for creating new carbon-carbon bonds. Halogenated aromatic compounds are attractive building blocks for organic materials chemistry, including the synthesis of pigments, thermally stable polymers, and n-type electronic materials. researchgate.netnsf.gov

Research Landscape of 1,4-Dibromo-2,3,5,6-tetramethylbenzene within Durene Chemistry

This compound is a specific derivative within the family of durene-related compounds. Durene itself is known for its high molecular symmetry and its use as a precursor for producing pyromellitic dianhydride, a key component in engineering plastics like polyimides. wikipedia.org The dibrominated version, this compound, channels the utility of the durene scaffold into more specialized applications. By incorporating two bromine atoms onto the fully methylated ring, the compound becomes an important intermediate for synthesizing more complex molecules. It has been identified as a building block for conjugated polymers, which are materials with potential uses in the field of organic electronics. ontosight.ai Its symmetrical structure and the reactivity of its bromine atoms make it a subject of interest for chemists aiming to construct advanced, functional materials based on the stable tetramethylbenzene core.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,4-dibromo-2,3,5,6-tetramethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWAQZBDJDWANM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)C)C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061846 | |

| Record name | Benzene, 1,4-dibromo-2,3,5,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1646-54-4 | |

| Record name | 1,4-Dibromo-2,3,5,6-tetramethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1646-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-dibromo-2,3,5,6-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001646544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1646-54-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-dibromo-2,3,5,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,4-dibromo-2,3,5,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DIBROMO-2,3,5,6-TETRAMETHYLBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Development for 1,4 Dibromo 2,3,5,6 Tetramethylbenzene

Direct Bromination of 1,2,4,5-Tetramethylbenzene: Mechanistic Insights and Optimization

The most common method for preparing aryl bromides is electrophilic aromatic bromination. nih.gov The direct bromination of durene is a classic example of an electrophilic aromatic substitution reaction. fiveable.me In this reaction, a bromine atom replaces a hydrogen atom on the aromatic ring, a process facilitated by the high electron density of the durene ring due to the activating methyl groups. fiveable.melibretexts.org

The mechanism involves the generation of a highly electrophilic bromine species, which then attacks the electron-rich benzene (B151609) ring. fiveable.me This initial attack is the rate-determining step, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. fiveable.memsu.edu This intermediate temporarily disrupts the aromaticity of the ring. msu.edu Subsequently, a proton is removed from the carbon atom bearing the bromine, restoring the aromatic system and yielding the brominated product. libretexts.orgmsu.edu

Optimization of this reaction focuses on controlling the reaction conditions to favor the desired disubstituted product and maximize its yield. Factors such as temperature, reaction time, and the choice of solvent and catalyst are crucial.

Catalytic Systems in Electrophilic Aromatic Bromination

For less reactive substrates, electrophilic aromatic bromination typically requires a Lewis acid catalyst to increase the electrophilicity of the bromine molecule. libretexts.orgwikipedia.org Common catalysts include iron(III) bromide (FeBr₃), iron(III) chloride (FeCl₃), aluminum chloride (AlCl₃), and zinc chloride (ZnCl₂). wikipedia.orglibretexts.org These catalysts work by forming a complex with bromine, polarizing the Br-Br bond and generating a more potent electrophile that can be represented as Br⁺. fiveable.melibretexts.org Iron is often used in practice as it can react with bromine to form the active catalyst, iron(III) bromide, in situ. libretexts.org

The general mechanism for the activation of bromine by a Lewis acid catalyst like FeBr₃ is as follows:

Formation of the electrophile: Br₂ + FeBr₃ → [Br-Br-FeBr₃] ↔ Br⁺[FeBr₄]⁻

Electrophilic attack: The benzene ring attacks the electrophilic bromine. youtube.com

Regeneration of the catalyst: The [FeBr₄]⁻ complex assists in the removal of a proton from the arenium ion, regenerating the aromatic ring and the catalyst, and forming hydrogen bromide (HBr) as a byproduct. fiveable.me

Some highly activated aromatic compounds, like phenols, can undergo bromination without a catalyst. wikipedia.org However, for durene, a catalyst is generally employed to ensure an efficient reaction.

Regioselectivity and Control of Bromination Extent

Regioselectivity in the bromination of durene is governed by the directing effects of the four methyl substituents. Methyl groups are ortho- and para-directing activators. In 1,2,4,5-tetramethylbenzene, the two available positions for substitution are electronically and sterically equivalent, leading to a high degree of regioselectivity. The initial bromination occurs at one of these positions to form 1-bromo-2,3,5,6-tetramethylbenzene.

Controlling the extent of bromination is critical to prevent the formation of tri- or tetra-brominated products. The second bromination is also directed by the combined activating effect of the methyl groups and the deactivating but ortho-, para-directing nature of the first bromine atom. This leads to the bromine adding to the remaining unsubstituted position, resulting in the desired 1,4-dibromo-2,3,5,6-tetramethylbenzene. To achieve the desired dibromination, the stoichiometry of the reactants, particularly the amount of bromine used, must be carefully controlled. Using an excess of bromine will lead to further substitution.

The table below summarizes typical reagents and conditions for electrophilic aromatic bromination.

| Reagent/Catalyst System | Substrate Reactivity | Selectivity |

| Br₂ / FeBr₃ | General-purpose for many benzene derivatives | Moderate to good |

| N-Bromosuccinimide (NBS) / Silica gel | Activated aromatic rings | Often provides high para-selectivity nih.gov |

| Tetraalkylammonium tribromides | Phenols and other activated rings | High para-selectivity nih.gov |

| Zeolites | Toluene and similar substrates | High para-selectivity nih.gov |

Alternative and Advanced Synthetic Pathways to the Dibrominated Durene Core

While direct bromination is a straightforward approach, alternative methods can offer advantages in terms of regioselectivity or the use of different starting materials. These can be broadly categorized into precursor-based approaches and multi-step synthetic sequences.

Precursor-Based Synthetic Approaches

Precursor-based methods involve synthesizing the target molecule from a starting material that already contains some of the desired structural features. This can be particularly useful when direct bromination is problematic or to achieve specific substitution patterns that are otherwise difficult to obtain. For instance, a synthetic route could start with a differently substituted durene derivative which is then converted to the dibromo product.

An example of a precursor-based approach in a related system is the synthesis of 1,4-dibromobenzene (B42075) from 4-bromophenylboronic acid or 4-bromoaniline (B143363) via a Sandmeyer-type reaction. While not directly applied to the tetramethylated system in the provided sources, these principles illustrate how a precursor containing one bromine atom can be used to introduce the second.

Multi-step Synthetic Sequences

Multi-step synthesis provides a high degree of control over the final product's structure. lumenlearning.com The order of reactions is critical in determining the final arrangement of substituents. lumenlearning.comyoutube.com For complex aromatic compounds, a multi-step sequence allows for the strategic introduction of functional groups, which can then be modified or used to direct subsequent reactions. libretexts.org

A hypothetical multi-step sequence for this compound might involve the construction of the substituted benzene ring from a non-aromatic precursor, followed by bromination. This approach, while often longer, can be essential when the desired starting material (durene) is unavailable or when specific isotopic labeling is required. The principles of retrosynthetic analysis are key to designing such sequences, where the target molecule is conceptually broken down into simpler, readily available starting materials. youtube.com

For example, a synthesis could involve a Friedel-Crafts acylation followed by a reduction and then halogenation. youtube.com The order of these steps would be crucial; performing the halogenation before introducing other groups can significantly alter the regiochemical outcome of the subsequent reactions. lumenlearning.com

Chemical Transformations and Reactivity Profiles of 1,4 Dibromo 2,3,5,6 Tetramethylbenzene

Halogen-Metal Exchange Reactions: Mechanistic Investigations and Synthetic Utility

Halogen-metal exchange is a fundamental organometallic reaction that transforms an organic halide into an organometallic compound, providing a powerful tool for creating carbon-metal bonds. wikipedia.org For 1,4-dibromo-2,3,5,6-tetramethylbenzene, this process, typically involving organolithium reagents like n-butyllithium, is used to generate highly reactive aryl-lithium intermediates. The reaction proceeds rapidly, converting the C-Br bond into a C-Li bond. wikipedia.org

Mechanistically, the lithium-halogen exchange is complex due to the aggregation of organolithium species, but two primary pathways are considered. wikipedia.orgprinceton.edu One is a nucleophilic mechanism involving the formation of a reversible "ate-complex," where the carbanion of the organolithium reagent attacks the bromine atom. wikipedia.orgprinceton.edu An alternative mechanism involves a single electron transfer (SET) process that generates radical intermediates. wikipedia.org The rate of exchange is kinetically controlled and follows the general trend of I > Br > Cl for the halogen atom. wikipedia.orgprinceton.edu

Regiocontrol in Monolithiation versus Dilithiation

Due to the symmetrical nature of this compound, with two chemically equivalent bromine atoms, regiocontrol between monolithiation (exchange of one bromine) and dilithiation (exchange of both bromines) is primarily achieved through stoichiometric control of the organolithium reagent.

Monolithiation: The use of one equivalent of an organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) selectively produces the mono-lithiated intermediate, 4-bromo-2,3,5,6-tetramethylphenyllithium.

Dilithiation: To achieve the exchange of both bromine atoms, an excess of the organolithium reagent (typically more than two equivalents) is required. This drives the reaction to completion, forming 1,4-dilithio-2,3,5,6-tetramethylbenzene.

This stoichiometric control allows for the stepwise functionalization of the aromatic ring, making the compound a versatile building block for more complex molecular architectures.

Table 1: Stoichiometric Control of Lithiation The following data is illustrative of typical reaction outcomes for symmetric dibromoarenes.

| Equivalents of n-BuLi | Primary Product | Subsequent Reaction with Electrophile (E+) | Final Product Type |

|---|---|---|---|

| 1.0 | 4-Bromo-2,3,5,6-tetramethylphenyllithium | Quenching | Mono-substituted |

| >2.0 | 1,4-Dilithio-2,3,5,6-tetramethylbenzene | Quenching | Di-substituted (symmetrical) |

Application in Organometallic Reagent Generation

The primary synthetic utility of the halogen-metal exchange reaction is the generation of the highly reactive aryllithium species. These intermediates are powerful nucleophiles and bases that are rarely isolated and are typically used in situ. They serve as precursors for a wide array of other organometallic reagents through transmetallation reactions. For instance, the lithiated intermediates derived from this compound can react with metal halides (e.g., ZnCl₂, CuBr, B(OMe)₃) to generate the corresponding organozinc, organocopper, or boronic ester compounds, respectively. fishersci.fr These resulting reagents often exhibit different and more selective reactivity profiles than the parent organolithium compound, making them valuable in subsequent transformations like cross-coupling reactions. fishersci.fr

Cross-Coupling Reactions and Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. youtube.com For a substrate like this compound, these reactions provide a direct method for creating biaryl systems or introducing alkyl, vinyl, or alkynyl substituents. The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetallation with an organometallic coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.com

Palladium-Catalyzed Coupling Reactions (e.g., Negishi Coupling)

The Negishi coupling, which pairs an organozinc reagent with an organic halide, is a powerful tool for C-C bond formation. The mono- or di-lithiated intermediates of this compound can be converted to the corresponding organozinc reagents via transmetallation with a zinc salt like ZnCl₂. These organozinc species can then participate in palladium-catalyzed Negishi coupling with various other organic halides to form complex molecular structures. Similarly, in Suzuki-Miyaura coupling reactions, the dibromo compound can react with organoboron reagents in the presence of a palladium catalyst and a base. rsc.orgsemanticscholar.org

Efficiency and Steric Hindrance Effects in Coupling Reactions

The four methyl groups flanking the bromine atoms in this compound create significant steric hindrance. This crowding around the reaction center profoundly impacts the efficiency of cross-coupling reactions. rsc.orgnih.gov

Steric hindrance can:

Hinder Oxidative Addition: The bulky methyl groups can impede the approach of the palladium catalyst to the C-Br bond, slowing down the initial and often rate-limiting oxidative addition step. rsc.org

Impede Reductive Elimination: The final step of the catalytic cycle, reductive elimination, can also be slowed by the steric bulk of the ortho-substituents, which must orient themselves cis to one another on the palladium center before the new C-C bond can form. youtube.com

To overcome these challenges, specialized reaction conditions are often necessary. This includes the use of palladium catalysts supported by bulky, electron-rich phosphine (B1218219) ligands (such as AntPhos or S-Phos), which have been shown to facilitate couplings with sterically demanding substrates. rsc.org Higher reaction temperatures and carefully selected bases and solvents are also employed to achieve reasonable yields. rsc.orgnih.gov In some cases, steric hindrance can lead to lower yields or favor side reactions like reduction (hydrodehalogenation). rsc.orgnih.gov

Table 2: Factors in Sterically Hindered Cross-Coupling This table outlines general strategies for overcoming steric effects in reactions involving substrates analogous to this compound.

| Challenge | Consequence | Mitigation Strategy |

|---|---|---|

| Slow Oxidative Addition | Low reaction rate | Use of bulky, electron-rich phosphine ligands; Higher temperatures |

| Difficult Reductive Elimination | Low product yield | Use of specific ligands that promote the final elimination step |

| Steric Clash with Coupling Partner | Incomplete reaction | Choice of less bulky coupling partners; Optimized catalyst systems |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. However, this reaction is highly unlikely to occur with this compound under typical conditions.

The viability of the most common SNAr mechanism, the addition-elimination pathway, is critically dependent on the presence of strong electron-withdrawing groups (such as nitro groups, -NO₂) positioned ortho or para to the leaving group. youtube.comyoutube.comyoutube.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms when the nucleophile attacks the aromatic ring. youtube.comnih.gov

The structure of this compound is the antithesis of these requirements. It possesses four electron-donating methyl groups on the aromatic ring. These groups increase the electron density of the ring, which repels incoming nucleophiles and would severely destabilize the anionic Meisenheimer intermediate, making the addition-elimination pathway energetically prohibitive. youtube.com An alternative pathway involving a benzyne (B1209423) intermediate is also unlikely, as it requires extremely harsh conditions (e.g., very strong bases) and the substitution pattern does not favor benzyne formation. youtube.comyoutube.com Consequently, this compound is considered essentially inert to nucleophilic aromatic substitution reactions.

Influence of Substituents on Reactivity and Regioselectivity

The reactivity of this compound is fundamentally dictated by the nature and arrangement of its substituents. The benzene (B151609) ring itself is fully substituted, which precludes typical electrophilic aromatic substitution reactions that would otherwise occur on a less substituted ring. Consequently, the molecule's chemical transformations occur at the existing functional groups: the four methyl groups and the two bromine atoms.

The four methyl groups are electron-donating, which increases the electron density of the aromatic ring. However, their most significant influence is on the reactivity of their own benzylic C-H bonds. These bonds are weaker than typical alkyl C-H bonds because the radical formed upon their homolytic cleavage is stabilized by resonance with the adjacent aromatic ring. This inherent stability makes the methyl groups susceptible to free-radical reactions.

Conversely, the two bromine atoms are electronegative and exert a deactivating inductive effect, withdrawing electron density from the ring. While halogens are typically ortho-, para-directing in electrophilic aromatic substitutions, this effect is irrelevant for this compound due to the lack of available sites on the ring. Instead, the carbon-bromine (C-Br) bonds serve as primary sites for reactions such as reduction or metal-halogen exchange. The combination of activating methyl groups and deactivating bromo groups, along with significant steric hindrance from the tetramethyl substitution, directs the reactivity away from the aromatic nucleus and towards the side chains and the C-Br bonds.

Functionalization of Alkyl Side Chains

The presence of four benzylically activated methyl groups makes the functionalization of these side chains a primary avenue for the derivatization of this compound.

Oxidative Monofluorination of Methyl Groups

A notable transformation is the selective oxidative monofluorination of one of the methyl groups. Research has shown that treating this compound (also known as dibromodurene) with an oxidative system of lead dioxide (PbO₂) in a mixture of hydrogen fluoride (B91410) and pyridine (B92270) (Olah's reagent) results in the formation of a monofluorinated product. nih.govvt.edu This reaction, which is the first reported use of this specific oxidative system for side-chain monofluorination of methylbenzenes, proceeds at room temperature. nih.govvt.edu The mechanism is understood to involve the formation of haloarene radical cations. nih.gov

| Parameter | Condition | Source |

|---|---|---|

| Substrate | This compound | nih.govvt.edu |

| Oxidizing Agent | Lead Dioxide (PbO₂) | nih.govvt.edu |

| Fluorinating Reagent | Hydrogen Fluoride-Pyridine (Olah's reagent) | nih.govvt.edu |

| Co-solvent | Methylene Chloride (CH₂Cl₂) | nih.govvt.edu |

| Temperature | Room Temperature | nih.govvt.edu |

| Reaction Time | 96 hours | nih.govvt.edu |

| Product | Monofluorination of one methyl group | nih.govvt.edu |

Bromination of Methyl Groups for Further Derivatization

The benzylic hydrogens on the methyl groups are readily substituted with bromine via free-radical halogenation. This reaction is a key step for further derivatization, creating reactive bromomethyl groups that can participate in a wide range of nucleophilic substitution reactions. The reagent of choice for this transformation is typically N-bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals, minimizing side reactions like electrophilic addition to the aromatic ring. The reaction is initiated using light (hν) or a radical initiator such as azobisisobutyronitrile (AIBN).

This process can lead to the formation of mono-, bis-, tris-, or even tetrakis(bromomethyl) derivatives, depending on the stoichiometry of NBS used. The compound 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene (B1272263) is a known derivative, confirming that at least two of the methyl groups can be readily functionalized in this manner. These bromomethylated products are valuable synthetic intermediates for constructing more complex molecular architectures.

Other Significant Chemical Reactions

Oxidation and Reduction Chemistry

Oxidation: Beyond the specific case of oxidative fluorination, the oxidation of this compound can lead to other products. The oxidation of polymethylbenzenes, including iodo- and bromo-substituted durenes, in a system of lead dioxide (PbO₂) and trifluoroacetic acid (CF₃COOH) primarily yields benzyl (B1604629) alcohols. nih.gov This reaction proceeds through the formation of haloarene radical cation intermediates, which are then attacked by a nucleophile (in this case, likely water or trifluoroacetate (B77799) followed by hydrolysis) to give the alcohol product at the benzylic position. nih.gov More aggressive oxidation using strong agents like potassium permanganate (B83412) can cleave the alkyl side chains to form carboxylic acids.

Reduction: The bromine atoms on the aromatic ring can be removed through reduction, a process known as hydrodehalogenation. This transformation replaces the C-Br bonds with C-H bonds. While specific studies on the reduction of this compound are not detailed, the reaction is common for aryl bromides. nih.govmdpi.comresearchgate.net Catalytic hydrodehalogenation is a standard method, often employing a palladium or copper catalyst with a hydrogen source. mdpi.comresearchgate.net Common reducing systems include sodium borohydride (B1222165) (NaBH₄) in conjunction with a catalyst. nih.govvt.edu Such reactions are typically chemoselective, allowing for the removal of the bromo substituents without affecting the alkyl groups, thereby yielding the parent durene (1,2,4,5-tetramethylbenzene) scaffold.

Based on a comprehensive search of available scientific literature, it is not possible to provide a detailed article on "this compound" that strictly adheres to the requested outline. The specific experimental and computational data required for the subsections on solid-state structure, intermolecular interactions, phase transitions, and molecular dynamics for this particular compound are not present in the accessible research literature.

While detailed studies on crystal packing, π-stacking, phase transitions, and methyl group dynamics are available for structurally related compounds, such as other brominated and methylated benzene derivatives, the user's explicit instruction to focus solely on this compound and not introduce information outside the specified scope prevents the use of analogous data.

To generate the scientifically accurate and thorough content demanded by the prompt, specific research dedicated to this compound is necessary. Without such source material, any attempt to construct the article as outlined would involve speculation or the inappropriate application of data from different molecules, violating the core requirements of accuracy and strict adherence to the subject. Therefore, the requested article cannot be generated at this time.

Advanced Spectroscopic Probes for Molecular Structure and Dynamics

A suite of sophisticated spectroscopic methods has been employed to characterize the structural and dynamic properties of materials. These techniques offer complementary information on molecular geometry, crystal packing, and motional processes occurring over a wide range of timescales.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamics

Solid-state NMR spectroscopy is a powerful tool for probing the local environment and dynamics of atomic nuclei in solid materials. While specific solid-state NMR studies focusing solely on the dynamics of this compound are not extensively documented in the reviewed literature, studies on closely related compounds, such as durene (1,2,4,5-tetramethylbenzene), provide valuable insights.

In durene, the rotation of the methyl groups has been investigated using proton spin-lattice relaxation measurements. These studies help in determining the activation energies for methyl group reorientation, which are influenced by the crystalline environment. For instance, the activation energy for 120° jumps of the methyl groups in durene has been determined, and changes in this barrier upon complexation with other molecules have been observed. tandfonline.com Such studies highlight the sensitivity of solid-state NMR to the subtle interplay of intermolecular forces that govern molecular dynamics.

X-ray Diffraction Studies on Temperature-Dependent Properties

X-ray diffraction is an indispensable technique for determining the three-dimensional arrangement of atoms in a crystalline solid. Temperature-dependent X-ray diffraction studies are particularly insightful for identifying and characterizing structural phase transitions.

It has been reported that this compound undergoes an order-disorder phase transition at temperatures below ambient conditions. researchgate.net This transition is observed at approximately 156 K upon cooling and 159 K upon heating. researchgate.net In the high-temperature phase, it is likely that the methyl groups or the entire molecule exhibit dynamic disorder, occupying multiple orientations within the crystal lattice. As the temperature is lowered, the system transitions to a more ordered state where the atomic positions become more defined. researchgate.net In both the high- and low-temperature phases, the crystal structure is characterized by π-stacking of the benzene rings. researchgate.net

For a related compound, 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, the crystal structure has been determined at 173 K. This provides a reference for the types of crystal packing that can be expected in such systems.

Table 1: Crystallographic Data for 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene at 173 K researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9423(5) |

| b (Å) | 4.4163(3) |

| c (Å) | 16.8127(10) |

| β (°) | 94.534(4) |

| Volume (ų) | 587.87(6) |

| Z | 2 |

Inelastic Neutron Scattering for Rotational Tunneling

Inelastic neutron scattering (INS) is a powerful technique for studying the quantum mechanical rotational motion of small molecular groups, such as methyl (-CH₃) groups, in the solid state. This phenomenon, known as rotational tunneling, arises from the quantum wave-like nature of the protons and provides a sensitive probe of the rotational potential energy landscape.

While direct experimental INS data for this compound is not available in the reviewed literature, studies on the closely related molecule durene (1,2,4,5-tetramethylbenzene) have been performed. In a complex of durene with 1,2,4,5-tetracyanobenzene (TCNB), INS and quasielastic neutron scattering (QENS) were used to investigate the dynamics of the methyl groups. tandfonline.com The QENS data revealed that the activation energy for the 120° jumps of the methyl groups in durene is 49 ± 13 meV. tandfonline.com This value provides an estimate of the barrier height hindering the classical rotation of the methyl groups. The INS spectra, in conjunction with theoretical calculations, allowed for a detailed analysis of the vibrational modes associated with the methyl groups. tandfonline.com These studies demonstrate the utility of INS in quantifying the rotational barriers of methyl groups, which are influenced by steric and electronic effects within the crystal lattice.

UV/Vis Absorption and Emission Spectroscopy of Derivatives

Ultraviolet-visible (UV/Vis) absorption and emission (fluorescence) spectroscopy are techniques used to study the electronic transitions in molecules. The absorption and emission wavelengths are sensitive to the molecular structure, particularly the extent of π-conjugation and the presence of electron-donating or electron-withdrawing groups.

Specific UV/Vis absorption and emission data for derivatives of this compound are not extensively reported in the surveyed literature. However, general principles from the study of other substituted benzene and durene derivatives can provide an expectation of their spectroscopic behavior. The introduction of substituents onto the tetramethylbenzene core can significantly alter the electronic properties and, consequently, the absorption and emission characteristics. For instance, the synthesis of durene derivatives functionalized with electron-withdrawing groups like 1,1,4,4-tetracyanobuta-1,3-diene (TCBD) has been shown to dramatically reduce the optical band gap, pushing the absorption into the near-infrared region. acs.org The photophysical properties of such derivatives are often investigated to assess their potential in applications like organic electronics and fluorescent sensors. The specific wavelengths of absorption and emission, as well as the fluorescence quantum yield, would be highly dependent on the nature of the derivative.

Chemical Reactivity and Transformations

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 1,4-Dibromo-2,3,5,6-tetramethylbenzene is fully substituted, meaning all hydrogen atoms on the ring have been replaced. Consequently, it cannot undergo typical electrophilic aromatic substitution reactions like nitration or further halogenation directly on the ring, as there are no hydrogens to replace. Any further electrophilic attack would have to occur under harsh conditions and would likely lead to addition reactions that disrupt the aromaticity or substitution on the methyl groups. libretexts.org

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. This type of reaction is generally feasible on rings that are "electron-poor," typically achieved by the presence of strong electron-withdrawing groups. mdpi.com In this compound, the methyl groups are electron-donating, which makes the ring electron-rich and thus disfavors the standard SₙAr mechanism. Therefore, nucleophilic substitution of the bromine atoms is unlikely to proceed through this pathway under normal conditions.

Formation of Organometallic Intermediates

A key area of reactivity for this compound involves the transformation of its carbon-bromine bonds into organometallic reagents. Aryl bromides are common precursors for forming Grignard reagents (by reacting with magnesium metal) or organolithium compounds (by reacting with an alkyllithium reagent like n-butyllithium). These organometallic intermediates are powerful nucleophiles and are widely used in organic synthesis to form new carbon-carbon bonds. This reactivity allows the durene backbone of this compound to be coupled with a wide variety of other molecules, making it a versatile building block for constructing larger, more complex molecular architectures.

Applications in Organic Synthesis and Materials Science

Utility as a Precursor in Multi-step Organic Synthesis

1,4-Dibromo-2,3,5,6-tetramethylbenzene serves as a valuable intermediate in multi-step organic synthesis. Its utility stems from the two bromine atoms, which can be selectively functionalized to build more elaborate structures. As mentioned, the formation of organometallic derivatives allows this compound to act as a nucleophilic building block. This enables chemists to introduce the rigid, sterically hindered tetramethylbenzene core into larger molecules, which can be precursors for pharmaceuticals, agrochemicals, or other specialty chemicals. ontosight.ai

Role in the Development of Functional Polymers and Organic Materials

A significant application of this compound is in the field of materials science, particularly for the synthesis of functional polymers. It has been explicitly identified as a building block for creating conjugated polymers. ontosight.ai In this context, the dibromo functionality allows it to be used as a monomer in various cross-coupling polymerization reactions (e.g., Suzuki or Stille coupling). The resulting polymers incorporate the durene unit into their backbone, which can impart desirable properties such as thermal stability and specific electronic characteristics. These materials have potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). ontosight.ai Its structural rigidity and defined stereochemistry make it an attractive component for creating well-ordered, high-performance organic materials.

Computational and Theoretical Investigations of 1,4 Dibromo 2,3,5,6 Tetramethylbenzene

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure of molecules. It has been employed to investigate properties of brominated and methylated benzene (B151609) derivatives, providing a robust framework for understanding 1,4-dibromo-2,3,5,6-tetramethylbenzene. For instance, DFT calculations have been successfully used to study the structural and spectroscopic properties of related compounds like 1-Bromo-2,3,5,6-tetramethylbenzene. researchgate.net

DFT calculations are particularly effective in predicting the rotational barriers of methyl groups attached to aromatic rings. For an isolated molecule of a related compound, tribromomesitylene (TBM), the rotation barriers of the three methyl groups are identical and low, calculated to be around 49 cm⁻¹. mdpi.com This low barrier suggests the methyl groups are almost free rotors in the gas phase. researchgate.net However, in the solid state, intermolecular interactions within the crystal lattice create a more complex environment.

In the crystal, the hindering environment for each methyl group becomes non-equivalent, leading to different and higher rotational barriers. researchgate.net Computational studies on TBM crystals, using a cluster of molecules to simulate the crystal environment, have shown that the calculated barriers (105, 173, and 205 cm⁻¹) closely match experimental values (111, 180, and 200 cm⁻¹). mdpi.comresearchgate.net This approach involves rotating the methyl groups of a central molecule step-by-step to map the potential energy surface and determine the energy difference between the most and least stable conformations. researchgate.net For this compound, a similar computational approach would be expected to reveal how crystal packing influences the dynamics of its four methyl groups.

Table 1: Comparison of Calculated Methyl Rotation Barriers in Aromatic Compounds

| Compound | State | Method | Calculated Barrier (cm⁻¹) |

|---|---|---|---|

| Tribromomesitylene | Isolated Molecule | B3PW91-GD3BJ/6–311+g(d,p) | 49 mdpi.com |

Note: This table presents data for a closely related compound to illustrate typical values obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) maps are valuable tools derived from DFT calculations that visualize the charge distribution on the surface of a molecule. These maps are used to predict and understand intermolecular interactions and chemical reactivity. The MEP surface shows regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.

In brominated aromatic compounds, the area around the bromine atom often exhibits a region of positive electrostatic potential known as a "sigma hole," which can participate in halogen bonding. researchgate.net The regions with π-electrons in the aromatic ring typically show negative potential. researchgate.net For this compound, an MEP map would likely reveal negative potential (red areas) above and below the benzene ring and around the electron-rich methyl groups, while the bromine atoms would feature positive sigma holes (blue areas), indicating sites for potential halogen bonding interactions. researchgate.netresearchgate.net

Molecular Modeling of Intermolecular Interactions

Understanding how molecules of this compound interact with each other in the solid state is crucial for predicting its crystal structure and properties. Molecular modeling techniques provide detailed insights into these non-covalent interactions.

In certain molecular crystals with rotating methyl groups, the hydrogen atoms can become highly delocalized, a quantum mechanical effect. For example, in dibromomesitylene, the methyl group situated between two bromine atoms experiences a very low rotational barrier, and its hydrogen nuclei are found to be highly delocalized. rsc.org This quantum behavior means the classical Born-Oppenheimer approximation, which assumes fixed nuclei, may not be fully adequate. rsc.org To accurately model such systems, quantum mechanical calculations that treat the protons as quantum wavefunctions are necessary. These calculations can predict effects like quantum tunneling, which can be observed experimentally through techniques like inelastic neutron scattering. rsc.org A computational analysis of this compound could reveal whether its methyl groups also exhibit significant hydrogen delocalization and quantum rotational effects.

Advanced Computational Approaches to Predict Reactivity and Selectivity

Advanced computational methods can be used to predict the reactivity and selectivity of this compound in various chemical reactions. Double-hybrid DFT methods, for example, provide a high level of accuracy for predicting reaction barriers and thermodynamics. nih.gov

By modeling reaction pathways, computational chemistry can identify which sites on the molecule are most likely to react. For substituted aromatic compounds, factors like steric hindrance from the methyl groups and the electronic influence of the bromine atoms will govern reactivity. For instance, in a potential cross-coupling reaction, calculations could predict the relative ease of substitution at the bromine positions. Theoretical investigations can elucidate kinetic and thermodynamic factors, such as distortion energies and HOMO-LUMO gaps, to explain observed or predicted selectivity in reactions. nih.gov These predictive models are invaluable for designing new synthetic routes and functional materials based on the this compound scaffold.

Future Research Directions and Emerging Applications

Novel Synthetic Methodologies

The conventional synthesis of 1,4-dibromo-2,3,5,6-tetramethylbenzene involves the bromination of 1,2,3,4-tetramethylbenzene (B1201564) (durene) with bromine in the presence of a catalyst like iron(III) bromide. ontosight.ai While effective, future research is likely to focus on developing more sustainable and efficient synthetic methodologies.

Key Research Areas:

Catalyst Development: Exploration of novel catalysts for the bromination of durene could lead to higher yields, improved selectivity, and milder reaction conditions. This includes investigating the use of solid acid catalysts, zeolites, or metal-organic frameworks (MOFs) that can be easily recovered and reused, thus minimizing waste.

Green Brominating Agents: A shift towards greener brominating agents, such as N-bromosuccinimide (NBS) in the presence of an eco-friendly catalyst, could reduce the environmental impact associated with the use of elemental bromine.

Flow Chemistry: The implementation of continuous flow processes for the bromination of durene could offer significant advantages in terms of safety, scalability, and process control. Flow reactors can enable precise control over reaction parameters, leading to higher purity products and minimizing the formation of polybrominated byproducts.

Exploration of Undiscovered Reactivity

The two bromine atoms in this compound are prime handles for a variety of cross-coupling reactions, which are fundamental in the construction of complex organic molecules and polymers.

Potential Avenues for Exploration:

Palladium-Catalyzed Cross-Coupling Reactions: While its use in polymerization is known, a systematic exploration of its reactivity in various palladium-catalyzed cross-coupling reactions, such as Suzuki, rsc.orgnih.govresearchgate.net Sonogashira, wikipedia.orglibretexts.orgorganic-chemistry.org and Buchwald-Hartwig amination, could yield a diverse range of functionalized durene derivatives. The steric hindrance imposed by the four methyl groups may lead to unique selectivity and reactivity patterns that are yet to be discovered.

Reactions Involving the Methyl Groups: The reactivity of the benzylic protons of the methyl groups is an area that remains largely unexplored. Research into the selective functionalization of these methyl groups through radical reactions or metallation could open up new synthetic pathways to more complex durene-based structures.

Dimerization and Oligomerization: Controlled dimerization or oligomerization of this compound through reductive coupling reactions could lead to the formation of novel, well-defined molecular architectures with interesting electronic and photophysical properties.

Advanced Materials Development

The incorporation of the rigid and sterically hindered 2,3,5,6-tetramethylphenylene unit into polymers and other materials can impart desirable properties such as enhanced thermal stability, solubility, and specific optoelectronic characteristics.

Emerging Applications:

Conjugated Polymers for Organic Electronics: this compound serves as a monomer for the synthesis of conjugated polymers with potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). ontosight.ai Future work will likely focus on synthesizing a wider range of these polymers and tuning their electronic properties through copolymerization with other aromatic monomers.

Porous Organic Polymers (POPs): The rigid structure of this compound makes it an excellent candidate for the construction of porous organic polymers (POPs) and covalent organic frameworks (COFs). mdpi.com These materials possess high surface areas and tunable pore sizes, making them promising for applications in gas storage and separation, catalysis, and sensing. Research in this area would involve the polycondensation of this compound with various multitopic linkers. uva.esrsc.orgnih.gov

High-Performance Plastics: The incorporation of the tetramethyl-substituted benzene (B151609) ring into engineering plastics could enhance their thermal and mechanical properties, leading to the development of new high-performance materials.

Theoretical Predictions and Experimental Validation

Computational chemistry and theoretical modeling are powerful tools for predicting the properties of molecules and materials, guiding experimental efforts, and providing a deeper understanding of structure-property relationships.

Future Research Directions:

Density Functional Theory (DFT) Calculations: DFT calculations can be employed to predict the electronic structure, molecular geometry, and vibrational frequencies of this compound and its derivatives. rsc.orgresearchgate.net These theoretical predictions can then be validated through experimental techniques such as X-ray crystallography, spectroscopy, and cyclic voltammetry.

Modeling of Polymer Properties: Computational modeling can be used to predict the electronic and photophysical properties of polymers derived from this compound. This can help in the rational design of new polymers with optimized properties for specific applications in organic electronics.

Reaction Mechanism Studies: Theoretical studies can elucidate the mechanisms of various reactions involving this compound, providing insights into the role of catalysts and reaction conditions in determining the outcome of the reaction.

Integration in Interdisciplinary Research Fields

The unique structural features of this compound and its derivatives make them attractive candidates for exploration in various interdisciplinary research fields.

Potential Interdisciplinary Applications:

Supramolecular Chemistry: The rigid and well-defined geometry of durene-based molecules can be exploited in the design of host-guest systems and self-assembling supramolecular architectures. mdpi.comacs.orgresearchgate.netnih.govresearchgate.net The methyl groups can also participate in CH-π interactions, which are important in molecular recognition.

Medicinal Chemistry: Although not yet explored, the introduction of bromine atoms into organic molecules is a known strategy in drug design to enhance potency and modulate pharmacokinetic properties. The durene scaffold could be functionalized to create novel bioactive molecules. For instance, various bromophenol derivatives have shown potential as inhibitors for enzymes like protein tyrosine phosphatase 1B, indicating the potential for developing anti-diabetic agents. nih.gov

Nanotechnology: As a building block for well-defined oligomers and polymers, this compound could be utilized in the bottom-up synthesis of nanomaterials with controlled structures and functionalities for applications in nanoelectronics and sensing.

常见问题

Q. What protocols mitigate risks during large-scale synthesis?

- Methodological Answer : Implement engineering controls (e.g., jacketed reactors for exothermic bromination) and emergency venting. Follow OSHA guidelines for bromine exposure limits (0.1 ppm TWA). Validate waste disposal methods for brominated byproducts (e.g., neutralization with Na₂S₂O₃) .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point | 112–114°C (lit.) | |

| C-Br Bond Length (X-ray) | 1.89 ± 0.02 Å | |

| Br₂ Reaction Yield (FeBr₃) | 78–82% | |

| TGA Decomposition Onset | 240°C (N₂ atmosphere) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。